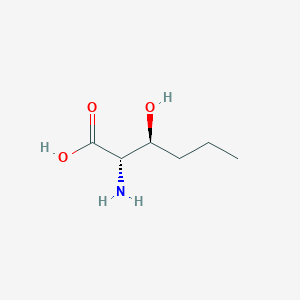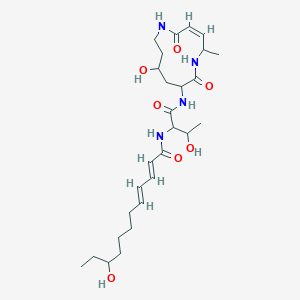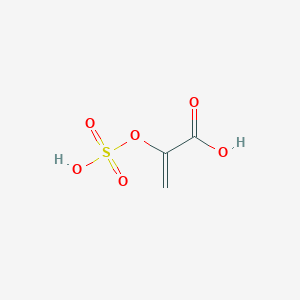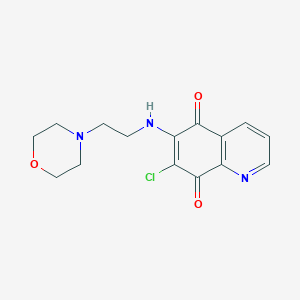
7-Chloro-6-(2-morpholin-4-ylethylamino)quinoline-5,8-dione
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Cancer Research: Cdc25 Phosphatase Inhibition
NSC 663284 has been identified as a potent inhibitor of Cdc25 phosphatases , which are crucial enzymes that regulate the cell cycle . By inhibiting Cdc25, NSC 663284 can arrest cell cycle progression at both G1 and G2/M phases . This makes it a valuable tool for studying cell cycle regulation and for developing new cancer therapies.
Antiproliferative Studies
The compound’s ability to inhibit Cdc25 also contributes to its antiproliferative activity . It can be used to study the proliferation of cancer cells and to screen for other compounds with similar or enhanced antiproliferative effects.
Cell Cycle Analysis
Researchers use NSC 663284 to induce cell cycle arrest, allowing for detailed analysis of cell cycle dynamics . This application is particularly useful in understanding how cancer cells progress through different stages of the cell cycle and identifying potential points of intervention.
Development of Anticancer Agents
NSC 663284 serves as a lead compound for the design of more potent and selective anticancer agents . Its structure and mode of action provide a foundation for the development of new drugs that target Cdc25 phosphatases.
Molecular Binding Studies
The compound has been used to study the direct binding to active site residues of Cdc25A catalytic domain via mass spectrometry . This application is significant for understanding the molecular interactions and designing inhibitors with higher specificity.
Prostate Cancer Research
In prostate cancer cell lines, such as PC-3, NSC 663284 has shown efficacy in inducing G2/M phase accumulation , suggesting its potential use in prostate cancer treatment studies .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-chloro-6-(2-morpholin-4-ylethylamino)quinoline-5,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O3/c16-11-13(18-4-5-19-6-8-22-9-7-19)14(20)10-2-1-3-17-12(10)15(11)21/h1-3,18H,4-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTBDMBBPVNDSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2=C(C(=O)C3=C(C2=O)C=CC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-6-(2-morpholin-4-ylethylamino)quinoline-5,8-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does NSC 663284 interact with its target Cdc25 phosphatase, and what are the downstream effects of this interaction?
A1: NSC 663284 directly binds to the Cdc25A catalytic domain, specifically to one of the two serine residues in the active site loop HCEFSSER. [] This binding inhibits the phosphatase activity of Cdc25A, preventing the removal of phosphate groups from its substrates, cyclin-dependent kinases (Cdks). [] As a result, Cdks remain in their inactive, phosphorylated state, leading to cell cycle arrest at both the G1 and G2/M phases. [] This effectively inhibits cell proliferation as the cell cycle progression is halted.
Q2: How does the structure of NSC 663284 influence its activity against Cdc25 phosphatases?
A2: Research suggests that the position of the chlorine atom on the quinolinedione scaffold is crucial for NSC 663284's inhibitory activity. The 7-chloro isomer (NSC 663284) exhibits greater potency compared to its regioisomer, 6-chloro-7-(2-morpholin-4-ylethylamino)quinoline-5,8-dione. [] Computational analysis using electrostatic potential mapping suggests that an electron-deficient 7-position on the quinolinedione ring enhances the interaction with the Cdc25 active site, contributing to increased inhibitory activity. [] This highlights the importance of specific structural features for optimal binding and inhibition of Cdc25 phosphatases.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





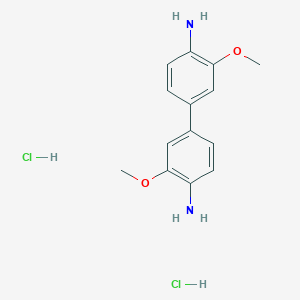
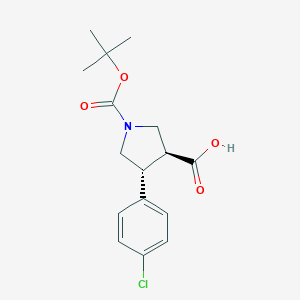
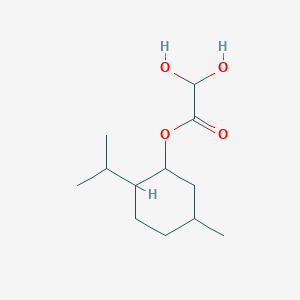
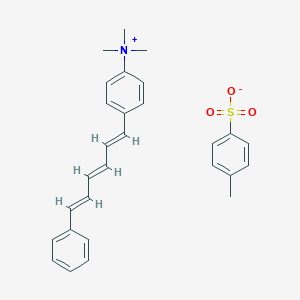
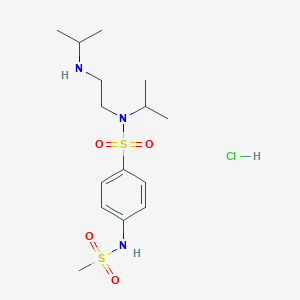
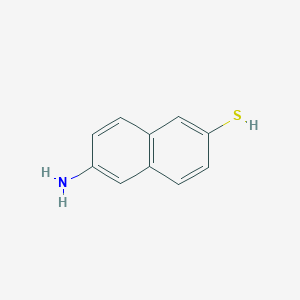
![5-[[5-(4-Fluorophenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B51604.png)
